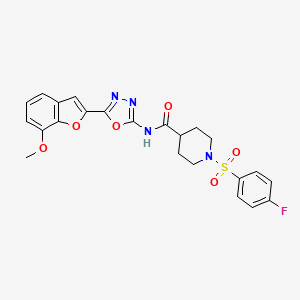![molecular formula C19H21NO4S4 B2930287 2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-40-6](/img/structure/B2930287.png)
2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as TMB-8, and it is a potent inhibitor of calcium release from intracellular stores. TMB-8 has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
作用機序
TMB-8 inhibits calcium release from intracellular stores by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum. TMB-8 binds to the IP3 receptor and prevents the binding of IP3, which is required for the opening of the calcium channel. This results in a decrease in intracellular calcium levels and a disruption of calcium signaling.
Biochemical and Physiological Effects
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of insulin from pancreatic beta cells, which is important for glucose homeostasis. TMB-8 has also been shown to inhibit the contraction of smooth muscle cells, which is important for various physiological processes such as blood vessel contraction and airway constriction.
実験室実験の利点と制限
The main advantage of using TMB-8 in lab experiments is its potency and specificity for the IP3 receptor. TMB-8 has been shown to be a highly potent inhibitor of calcium release from intracellular stores, and it has a high degree of specificity for the IP3 receptor. However, one limitation of using TMB-8 is its potential toxicity, as it can inhibit calcium signaling in non-target cells and tissues.
将来の方向性
There are several future directions for the use of TMB-8 in scientific research. One potential application is in the field of cancer research, where TMB-8 could be used to study the role of calcium signaling in cancer cell proliferation and metastasis. Another potential application is in the field of neuroscience, where TMB-8 could be used to study the role of calcium signaling in neuronal function and plasticity. Additionally, TMB-8 could be used as a tool to study the role of calcium signaling in various diseases such as cardiovascular diseases and Alzheimer's disease.
合成法
The synthesis of TMB-8 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-thienyl)ethanol in the presence of a base such as triethylamine. The resulting product is then reacted with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with 2-(2-thienylsulfonyl)ethylamine to yield TMB-8.
科学的研究の応用
TMB-8 has been used extensively in scientific research to study the role of calcium signaling in various physiological processes. It has been shown to inhibit calcium release from intracellular stores, which is essential for various cellular processes such as muscle contraction, secretion, and cell division. TMB-8 has been used to study the role of calcium signaling in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
特性
IUPAC Name |
2,4,6-trimethyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S4/c1-13-10-14(2)19(15(3)11-13)28(23,24)20-12-17(16-6-4-8-25-16)27(21,22)18-7-5-9-26-18/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWDDYZREXXCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)
![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)


![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)
